REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH3:7][C:8]1[O:12][C:11]([C:13]2[CH:18]=[CH:17][C:16]([CH3:19])=[CH:15][CH:14]=2)=[N:10][C:9]=1[C:20](OCC)=[O:21].[O-]S([O-])(=O)=O.[Mg+2].[OH-].[K+]>C(OCC)C.C(OCC)(=O)C.C(OC)(C)(C)C.CCCCCCC.C(OCC)(=O)C>[CH3:7][C:8]1[O:12][C:11]([C:13]2[CH:18]=[CH:17][C:16]([CH3:19])=[CH:15][CH:14]=2)=[N:10][C:9]=1[CH2:20][OH:21] |f:0.1.2.3.4.5,7.8,9.10,14.15|
|
Name
|
|
Quantity
|
9.3 g
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
CC1=C(N=C(O1)C1=CC=C(C=C1)C)C(=O)OCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=O)[O-].[Mg+2]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)OC
|
Name
|
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
heptane ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCCC.C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After one hour of stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a dry four-necked flask with stirrer motor, internal thermometer, dropping
|
Type
|
ADDITION
|
Details
|
added dropwise to the suspension
|
Type
|
STIRRING
|
Details
|
the suspension is stirred at room temperature
|
Type
|
TEMPERATURE
|
Details
|
The mixture is then cooled to 0° C.
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for another 60 min
|
Duration
|
60 min
|
Type
|
FILTRATION
|
Details
|
The solids are filtered off
|
Type
|
WASH
|
Details
|
the residue is washed three times with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(N=C(O1)C1=CC=C(C=C1)C)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24 g | |
YIELD: CALCULATEDPERCENTYIELD | 96.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |